molecular formula C3ClF5O2 B14222478 Acetic acid, chlorodifluoro-, trifluoromethyl ester CAS No. 557745-34-3

Acetic acid, chlorodifluoro-, trifluoromethyl ester

Cat. No.: B14222478
CAS No.: 557745-34-3
M. Wt: 198.47 g/mol
InChI Key: JWNBRSRIAIRHES-UHFFFAOYSA-N
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Description

Acetic acid, chlorodifluoro-, trifluoromethyl ester is a chemical compound with the molecular formula C4H2ClF5O2 It is an ester derived from acetic acid, where the hydrogen atoms are replaced by chlorodifluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chlorodifluoro-, trifluoromethyl ester typically involves the esterification of acetic acid with chlorodifluoroacetic acid and trifluoromethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chlorodifluoro-, trifluoromethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester can participate in substitution reactions where the chlorodifluoro or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, chlorodifluoro-, trifluoromethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their chemical stability and reactivity.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of acetic acid, chlorodifluoro-, trifluoromethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, difluoro-, trifluoromethyl ester
  • Acetic acid, chlorodifluoro-, difluoromethyl ester
  • Acetic acid, trifluoro-, trifluoromethyl ester

Uniqueness

Acetic acid, chlorodifluoro-, trifluoromethyl ester is unique due to the presence of both chlorodifluoro and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

557745-34-3

Molecular Formula

C3ClF5O2

Molecular Weight

198.47 g/mol

IUPAC Name

trifluoromethyl 2-chloro-2,2-difluoroacetate

InChI

InChI=1S/C3ClF5O2/c4-2(5,6)1(10)11-3(7,8)9

InChI Key

JWNBRSRIAIRHES-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)Cl)OC(F)(F)F

Origin of Product

United States

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